6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid is a chemical compound with significant relevance in organic chemistry and potential applications in pharmaceuticals. This compound features a pyridine ring substituted with an amino group and a keto acid structure, which positions it within the broader category of amino acids and derivatives.
Source: The compound can be synthesized through various chemical reactions involving pyridine derivatives and hexanoic acid.
Classification: It belongs to the class of organic compounds known as amino acids and their derivatives, specifically categorized under fatty acyls due to its structural properties.
The synthesis of 6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid typically involves the reaction of 6-methylpyridin-2-amine with a suitable carboxylic acid derivative.
The molecular formula of 6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid is . The structure consists of a hexanoic acid backbone with a keto group at one end and a pyridine ring at the other.
CC1=NC(=C(C=C1)C(=O)CCCCC(=O)N)C
6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid primarily involves its interaction with specific biological targets:
Data supporting these mechanisms often come from biochemical assays demonstrating the compound's effects on enzyme activity and cellular behavior.
Relevant data includes:
6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid has potential applications in various scientific fields:
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8